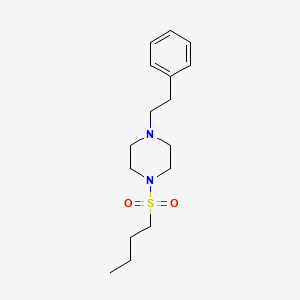
1-(butylsulfonyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfonyl)-4-(2-phenylethyl)piperazine, also known as BPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
科学的研究の応用
1-(butylsulfonyl)-4-(2-phenylethyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, such as anxiety, depression, and schizophrenia. In toxicology, this compound has been used as a tool to study the mechanisms of drug-induced toxicity and to evaluate the safety of new drugs.
作用機序
The mechanism of action of 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine involves the modulation of neurotransmitter receptors, such as serotonin and dopamine receptors. This compound acts as a partial agonist or antagonist of these receptors, depending on the specific receptor subtype and the concentration of this compound. The binding of this compound to these receptors results in the modulation of downstream signaling pathways, which can affect various cellular processes, such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the concentration of this compound. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters. This compound has also been shown to affect the expression of various genes, such as those involved in the regulation of cell cycle, apoptosis, and inflammation. In vivo studies have demonstrated that this compound can affect various physiological processes, such as locomotor activity, anxiety-like behavior, and cognitive function.
実験室実験の利点と制限
1-(butylsulfonyl)-4-(2-phenylethyl)piperazine has several advantages and limitations for lab experiments. One advantage is that this compound is a well-characterized compound that has been extensively studied in various experimental systems. This means that there is a wealth of literature available on the synthesis, properties, and biological effects of this compound, which can facilitate experimental design and interpretation. Another advantage is that this compound is a relatively simple compound that can be easily synthesized in large quantities, which makes it suitable for high-throughput screening and other large-scale experiments. One limitation is that this compound has relatively low selectivity for specific receptor subtypes, which can make it difficult to interpret the results of experiments that involve multiple receptor subtypes. Another limitation is that this compound can have complex and dose-dependent effects on cellular processes, which can make it difficult to establish clear cause-and-effect relationships.
将来の方向性
There are several future directions for research on 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various disorders, such as anxiety, depression, and schizophrenia. This will require further studies to establish the pharmacokinetics, pharmacodynamics, and safety of this compound in animal and human models. Another direction is to investigate the potential of this compound as a tool for studying the mechanisms of drug-induced toxicity and for evaluating the safety of new drugs. This will require further studies to establish the dose-response relationships and the molecular mechanisms of this compound-induced toxicity. Another direction is to investigate the potential of this compound as a tool for studying the molecular mechanisms of various cellular processes, such as neurotransmitter release, ion channel activity, and gene expression. This will require further studies to establish the specificity and selectivity of this compound for specific molecular targets.
合成法
The synthesis of 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-butanesulfonyl chloride with 4-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and the amount of reactants.
特性
IUPAC Name |
1-butylsulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-2-3-15-21(19,20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANSBLAVWUSRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
![N-ethyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5407235.png)
![2-{[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5407250.png)
![allyl 2-[3-(4-fluorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407257.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5407264.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B5407270.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5407281.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5407296.png)

